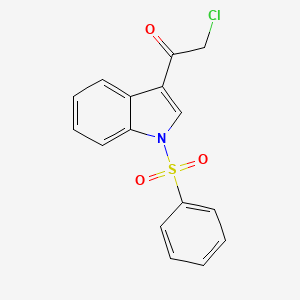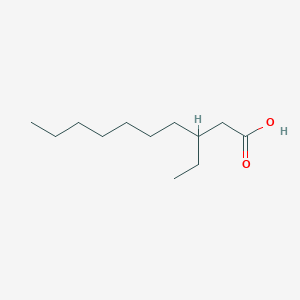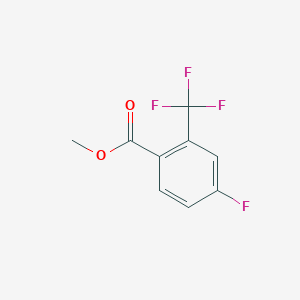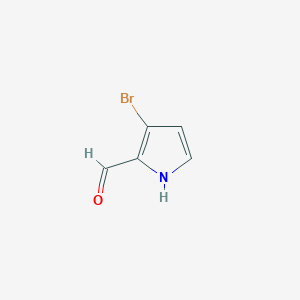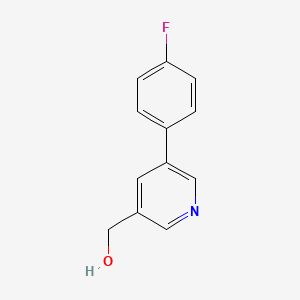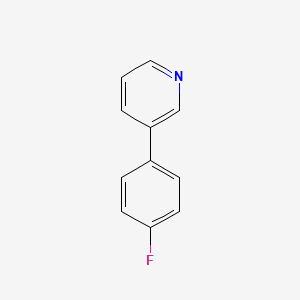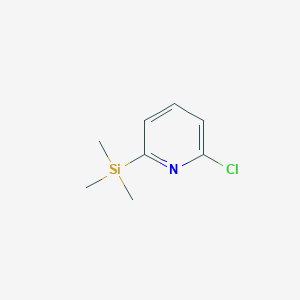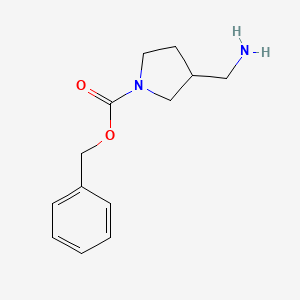
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .
Molecular Structure Analysis
The molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .
Chemical Reactions Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Physical And Chemical Properties Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .
科研应用
Environmental Fate and Exposure
Research has indicated that exposure to PFOS and PFOA, derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, could result from both direct and indirect sources. The phase-out of production in the early 2000s led to a decrease in human serum concentrations, suggesting significant exposure from current-use materials before this time. There is consistent evidence of indirect exposure via the biotransformation of fluorotelomer-based materials, which contrasts with models suggesting direct exposure from food as the major source of contamination (D’eon & Mabury, 2011).
Microbial Degradation
The environmental persistence of PFAS compounds is a major concern. Studies on microbial degradation have provided insight into the potential pathways and mechanisms for breaking down PFAS compounds, including perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride and its derivatives. This research is crucial for developing strategies to mitigate environmental contamination (Liu & Avendaño, 2013).
Toxicity and Bioaccumulation
The bioaccumulation potential and toxicity of PFAS, including derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, have been extensively studied. Research has shown that PFAS compounds are not only persistent in the environment but can also bioaccumulate in wildlife and humans, raising concerns about their potential health impacts. Understanding the bioaccumulation patterns and toxic effects is critical for assessing the risks associated with PFAS exposure (Conder et al., 2008).
Novel Fluorinated Alternatives
With the phase-out of certain PFAS compounds, the development and environmental impact of novel fluorinated alternatives have become a focus of research. Studies aim to assess the safety, bioaccumulation potential, and environmental persistence of these new compounds compared to their predecessors. This research is vital for guiding the development of safer chemical alternatives and informing regulatory policies (Wang et al., 2019).
Regulatory and Hazard Assessment
The unique properties and environmental stability of fluoropolymers, including those derived from perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, necessitate a separate hazard assessment and regulatory approach from other PFAS compounds. Research in this area focuses on distinguishing the characteristics of fluoropolymers to ensure appropriate regulatory classifications and management strategies (Henry et al., 2018).
未来方向
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.
性质
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXEUQKVBTRLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564034 |
Source


|
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride | |
CAS RN |
27744-59-8 |
Source


|
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

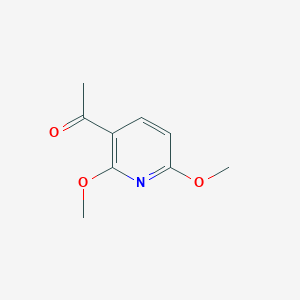

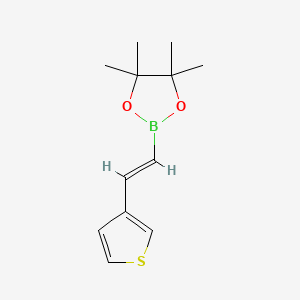
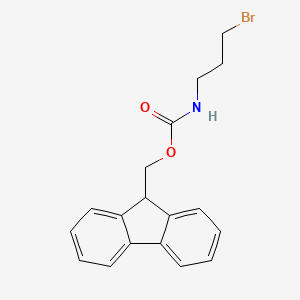
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
